N-benzyl-4-phenylbutan-1-amine
Description
Properties
Molecular Formula |
C17H21N |
|---|---|
Molecular Weight |
239.35 g/mol |
IUPAC Name |
N-benzyl-4-phenylbutan-1-amine |
InChI |
InChI=1S/C17H21N/c1-3-9-16(10-4-1)11-7-8-14-18-15-17-12-5-2-6-13-17/h1-6,9-10,12-13,18H,7-8,11,14-15H2 |
InChI Key |
ZKASGFDVSKEYOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Using Benzyl Halides
The most widely documented method involves the reaction of 4-phenylbutan-1-amine with benzyl halides (e.g., benzyl chloride or bromide) under basic conditions. This nucleophilic substitution mechanism proceeds via the attack of the primary amine’s lone pair on the electrophilic carbon of the benzyl halide. Key reaction parameters include:
-
Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reactivity by stabilizing ionic intermediates.
-
Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) neutralizes the hydrogen halide byproduct, driving the reaction to completion.
-
Temperature : Reactions typically occur at 25–35°C to balance reaction rate and byproduct formation.
For example, in a scaled protocol, 4-phenylbutan-1-amine (1.0 equiv) reacts with benzyl chloride (1.1 equiv) in DMF with K₂CO₃ (1.5 equiv) and potassium iodide (KI, catalytic) as a phase-transfer catalyst. The mixture is stirred for 12–24 hours, followed by aqueous workup to isolate the product.
Reductive Amination of 4-Phenylbutanal
An alternative route employs reductive amination between 4-phenylbutanal and benzylamine. This method avoids halogenated reagents and leverages:
-
Reducing agents : Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) selectively reduce the imine intermediate to the secondary amine.
-
Solvent systems : Methanol or ethanol facilitates proton transfer during imine formation.
While this method offers milder conditions, competing side reactions (e.g., over-reduction or aldol condensation) necessitate careful stoichiometric control.
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Industrial processes often utilize continuous flow reactors to enhance yield and reproducibility. Key advantages include:
-
Precise temperature control : Minimizes thermal degradation of intermediates.
-
Reduced reaction times : Higher surface-to-volume ratios accelerate mass transfer.
In a patented method, 4-phenylbutan-1-amine and benzyl chloride are fed into a tubular reactor with K₂CO₃ in DMF. The product stream undergoes inline extraction with cyclohexane to remove inorganic salts, achieving >90% conversion.
Impurity Profiling and Control
A major challenge in large-scale synthesis is the formation of byproducts such as N,N-dibenzyl-4-phenylbutan-1-amine (from over-alkylation) and 4-phenylbutan-1-amine hydrochloride (from incomplete neutralization). Strategies to mitigate impurities include:
-
In-process monitoring : High-performance liquid chromatography (HPLC) tracks reaction progress (e.g., retention time relative ratio [RRT] = 2.08 for the target compound).
-
Crystallization techniques : Recrystallization from methanol or ethyl acetate improves purity to >99%.
Reaction Conditions and Parameter Analysis
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
| Parameter | Optimal Conditions | Effect on Yield |
|---|---|---|
| Solvent | DMF or THF | Maximizes solubility of reactants |
| Base | K₂CO₃ | Mild, minimizes side reactions |
| Temperature | 25–35°C | Balances kinetics and stability |
Data from industrial batches indicate that substituting DMF with THF reduces byproduct formation by 15% but increases reaction time by 20%.
Catalytic Enhancements
The addition of potassium iodide (KI) as a catalyst (0.5–1.0 mol%) improves the nucleophilicity of the amine via the Finkelstein reaction mechanism, enhancing benzyl halide reactivity.
Purification and Isolation Techniques
Liquid-Liquid Extraction
Post-reaction mixtures are typically partitioned between water and dichloromethane (DCM) to remove unreacted benzyl halide and inorganic salts. For example:
Distillation and Crystallization
-
Vacuum distillation : Removes low-boiling-point solvents (e.g., THF) at temperatures <60°C to prevent decomposition.
-
Crystallization : Dissolving the residue in methanol and cooling to 0–5°C yields crystalline this compound hydrochloride, which is filtered and dried.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic substitution | 85–90 | 98–99 | High |
| Reductive amination | 70–75 | 95–97 | Moderate |
The nucleophilic substitution route is preferred industrially due to higher yields and simpler workup, whereas reductive amination is reserved for specialized applications requiring halogen-free synthesis.
Case Study: Large-Scale Synthesis for Salmeterol Production
In the synthesis of salmeterol, this compound serves as a precursor to N-benzyl-6-(4-phenylbutoxy)hexan-1-amine , a key intermediate. A patented protocol involves:
-
Coupling 4-phenylbutanol with benzylamine under Mitsunobu conditions.
-
Purification via column chromatography to isolate the intermediate.
This method achieves a 45.8% overall yield of salmeterol base, highlighting the critical role of this compound in multi-step syntheses .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-4-phenylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Chemistry
N-benzyl-4-phenylbutan-1-amine serves as an intermediate in the synthesis of complex organic molecules. It is particularly useful in:
- Organic Synthesis : Acts as a building block for creating more complex structures.
- Reagent in Reactions : Its unique structure allows it to participate in various organic reactions, including oxidation and substitution.
Biology
This compound is studied for its interactions with biological systems, particularly:
- Biological Activity : Research indicates potential activity against specific biomolecular targets, making it significant in pharmacological studies.
- Mechanism of Action : It has been shown to interact with adrenergic receptors, functioning as a competitive antagonist, which could lead to antihypertensive effects .
Medicine
This compound is explored for its therapeutic potential:
- Antihypertensive Agents : The compound serves as a precursor in the synthesis of drugs aimed at lowering blood pressure.
- Research into Neurological Disorders : Ongoing studies investigate its efficacy as a treatment option for conditions such as pain and anxiety disorders .
Data Tables
| Application Area | Description | Examples |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | Used in creating complex molecules |
| Biology | Interaction with biomolecules | Potential activity against adrenergic receptors |
| Medicine | Precursor for therapeutic compounds | Development of antihypertensive agents |
Case Study 1: Antihypertensive Properties
A study demonstrated that this compound derivatives exhibited significant antihypertensive effects in animal models. The mechanism was linked to their ability to block adrenergic receptors, thus reducing vascular resistance and heart rate .
Case Study 2: Antibiotic Potentiation
Research has shown that modifications of N-benzyl derivatives can enhance antibiotic efficacy. For instance, derivatives were tested for their ability to increase membrane permeability in E. coli, suggesting that N-benzyl compounds may serve as effective antibiotic potentiators .
Mechanism of Action
The mechanism of action of N-benzyl-4-phenylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of N-substituted butan-1-amine derivatives leads to variations in physical properties, reactivity, and applications. Below is a detailed comparison:
Structural and Functional Group Variations
Physicochemical Properties
- Lipophilicity: this compound (two aromatic rings) has higher logP than analogs like 4-phenoxybutan-1-amine (polar ether group). Nitro-substituted derivatives (e.g., N-[(4-nitrophenyl)methyl]butan-1-amine) exhibit increased polarity due to electron-withdrawing nitro groups.
Stability :
- Hydrochloride salts (e.g., N-(4-Methylbenzyl)butan-1-amine hydrochloride ) enhance solubility and stability for storage.
Q & A
Q. What are the primary synthetic routes for N-benzyl-4-phenylbutan-1-amine, and what challenges arise during its preparation?
Methodological Answer: N-Benzyl-4-phenylbutan-1-amine is synthesized via the reaction of 4-phenylbutanol with benzylamine , forming a reactive intermediate that competes in subsequent reaction stages (e.g., olefination or alkylation). Key challenges include:
- Competing side reactions : The intermediate reacts with other components (e.g., dimethyltitanocene) to form undesired impurities like ethyl derivatives or cyclohexyl byproducts .
- Impurity control : Byproducts such as Compound 4 (see Figure 2 in ) require rigorous HPLC monitoring (e.g., retention time relative ratio [RRT] = 2.08) and isolation for structural confirmation .
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer: Analytical validation involves:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.5 ppm, aliphatic chains at δ 1.2–2.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination (e.g., m/z 224 [M–H]⁻ with a deviation <5 ppm) .
- Chromatographic methods : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to quantify impurities at levels as low as 0.11% .
Advanced Research Questions
Q. What strategies mitigate competing reactions during the synthesis of this compound?
Methodological Answer: To suppress side reactions:
- Optimize stoichiometry : Excess benzylamine (1.2–1.5 equiv) minimizes unreacted 4-phenylbutanol, reducing byproduct formation .
- Temperature control : Lower reaction temperatures (e.g., 0–5°C) slow down reactive intermediates prone to undesired alkylation .
- Catalyst selection : Use of Lewis acids (e.g., titanium-based catalysts) can direct selectivity toward the desired pathway, as demonstrated in aprepitant synthesis .
Q. How can reaction conditions be optimized to improve yields of this compound?
Methodological Answer: Key parameters for yield enhancement:
- Solvent systems : Polar aprotic solvents (e.g., acetone or DMF) improve solubility of intermediates, as shown in one-pot syntheses yielding 80% .
- Catalytic additives : Potassium iodide (0.1 equiv) accelerates nucleophilic substitutions in analogous amine syntheses .
- Workup protocols : Crystallization from acetone or dichloromethane/methanol mixtures purifies the product while removing hydrophobic impurities .
Q. What advanced techniques are used to characterize and quantify impurities in this compound?
Methodological Answer: Impurity profiling involves:
- Isolation and spectral analysis : Impurities are isolated via preparative HPLC and characterized using NMR and HRMS (e.g., cyclohexyl impurity identification in salmeterol API) .
- Degradation studies : Stress testing (e.g., heat, light, pH extremes) identifies degradation pathways, with LC-MS tracking hydrolytic or oxidative byproducts .
- Reference standards : Synthetic impurities (e.g., Compound 3 or 4) are synthesized separately as benchmarks for quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
